molecular formula C18H18FN5 B5619218 (1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine

(1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine

Cat. No.: B5619218
M. Wt: 323.4 g/mol
InChI Key: AIUDYMUHRXCKJJ-DZGCQCFKSA-N
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Description

(1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine is a complex organic compound that features a cyclopentane ring substituted with a triazole, pyridine, and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine typically involves multi-step organic synthesis. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Substitution Reactions:

    Cyclopentane Ring Formation: The cyclopentane ring can be constructed using cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, (1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-[2-(3-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine
  • (1R,3S)-3-[2-(3-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine

Uniqueness

The presence of the fluorophenyl group in (1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This makes the compound unique and potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5/c19-14-2-1-3-16(11-14)24-18(13-4-5-15(20)10-13)22-17(23-24)12-6-8-21-9-7-12/h1-3,6-9,11,13,15H,4-5,10,20H2/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDYMUHRXCKJJ-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=NC(=NN2C3=CC(=CC=C3)F)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C2=NC(=NN2C3=CC(=CC=C3)F)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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